
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of two phenyl rings, one substituted with two methoxy groups and the other with three hydroxyl groups. Such compounds are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Halogenated phenyl derivatives or other substituted compounds.
Applications De Recherche Scientifique
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as oxidative stress pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)-: Similar structure but with one less hydroxyl group.
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of both methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
65568-08-3 |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-4-3-9(15(8-11)22-2)5-12(18)16-13(19)6-10(17)7-14(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 |
Clé InChI |
YKPYDVAMLFJQLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


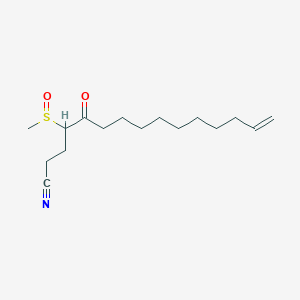
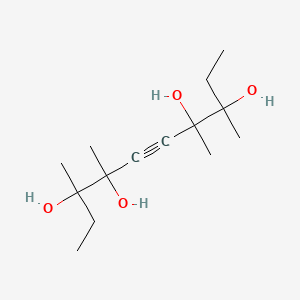
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
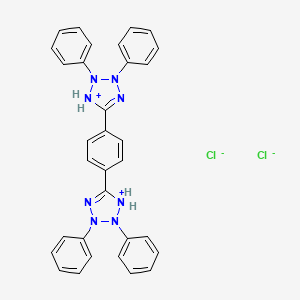
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
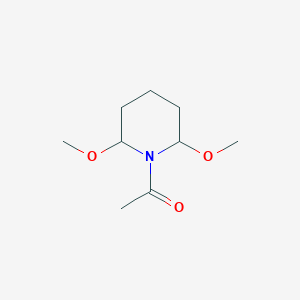
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
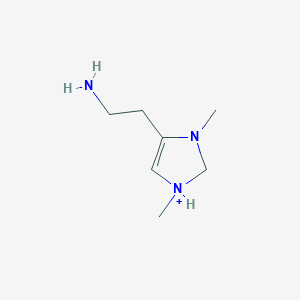


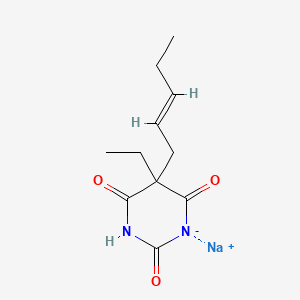
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)


